molecular formula C26H24Cl2N4O5 B297530 N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide

N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide

Cat. No. B297530
M. Wt: 543.4 g/mol
InChI Key: RHWWNFSMODLFGD-FJEPWZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the formation of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments include its potent anti-cancer properties and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further investigation to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide. These include further investigation of its anti-cancer properties, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The first step involves the synthesis of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)acetic acid, which is then reacted with benzylamine to form the final compound.

Scientific Research Applications

N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer.

properties

Product Name

N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide

Molecular Formula

C26H24Cl2N4O5

Molecular Weight

543.4 g/mol

IUPAC Name

N-benzyl-N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]oxamide

InChI

InChI=1S/C26H24Cl2N4O5/c1-2-36-22-13-18(15-30-32-26(35)25(34)29-14-17-7-4-3-5-8-17)11-12-21(22)37-16-23(33)31-20-10-6-9-19(27)24(20)28/h3-13,15H,2,14,16H2,1H3,(H,29,34)(H,31,33)(H,32,35)/b30-15+

InChI Key

RHWWNFSMODLFGD-FJEPWZHXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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